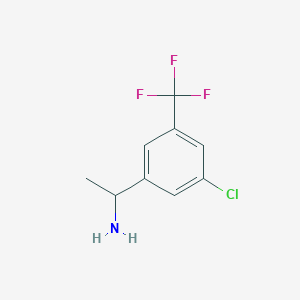

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine

CAS No.:

Cat. No.: VC13562722

Molecular Formula: C9H9ClF3N

Molecular Weight: 223.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClF3N |

|---|---|

| Molecular Weight | 223.62 g/mol |

| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine |

| Standard InChI | InChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 |

| Standard InChI Key | CAXPJHJRFCAJOV-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine (C₉H₉ClF₃N) has a molecular weight of 223.62 g/mol and a density of 1.18 g/cm³ . The IUPAC name, 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine, reflects its substitution pattern: a chlorine atom at the phenyl ring’s 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The ethanamine group introduces chirality, with enantiomers exhibiting distinct biological activities .

Structural Analysis

The compound’s aromatic ring adopts a planar geometry, with substituents influencing electron distribution. The -CF₃ group’s strong electron-withdrawing effect reduces ring electron density, enhancing resistance to electrophilic substitution. Chlorine’s inductive effect further polarizes the ring, creating regions of high reactivity for nucleophilic attack.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClF₃N | |

| Molecular Weight (g/mol) | 223.62 | |

| Boiling Point (°C) | 184.1 (at 760 mmHg) | |

| Flash Point (°C) | 72.2 | |

| Vapor Pressure (mmHg) | 0.746 (at 25°C) |

Synthesis and Optimization

Diazotization-Amination Route

A common synthesis involves diazotization of 3-chloro-5-(trifluoromethyl)aniline using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0–5°C, followed by reaction with ethylamine. This method yields 60–70% purity, requiring column chromatography for refinement.

Catalytic Amination

Alternative approaches employ palladium catalysts to couple 3-chloro-5-(trifluoromethyl)phenyl bromide with ethanamine. This method achieves higher yields (85–90%) but requires anhydrous conditions and elevated temperatures (80–100°C) .

Reaction Scheme:

Biological Activity and Applications

Enzyme Inhibition

The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets. In Bacillus subtilis, derivatives inhibit Sfp phosphopantetheinyl transferase (PPTase), disrupting fatty acid synthesis .

Agrochemical Intermediates

Chiral analogs serve as precursors to fungicides like fluazinam. The -CF₃ group improves photostability and bioavailability, critical for field applications .

Comparative Analysis of Analogues

Table 2: Structural Analogues and Properties

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| (R)-1-(3-CF₃-phenyl)ethanamine | C₉H₁₀F₃N | 0.89 |

| 4-Chloro-2-(trifluoromethyl)benzylamine | C₈H₈ClF₃N | 0.78 |

Future Directions

Asymmetric Synthesis

Developing enantioselective routes using chiral catalysts (e.g., BINAP-Pd complexes) could improve yield and purity of (S)-enantiomers for pharmaceutical use .

Green Chemistry

Investigating solvent-free amination or biocatalytic methods may reduce environmental footprint .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume